molecular formula C16H11ClN2OS B11961189 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B11961189
M. Wt: 314.8 g/mol
InChI Key: FXJFKYBQUTVGOL-UHFFFAOYSA-N
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Description

2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is an organic compound with the molecular formula C16H11ClN2OS. It belongs to the class of benzamides and contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-phenyl-1,3-thiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different thiazole derivatives .

Scientific Research Applications

2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-(4-phenyl-1,3-thiazol-2-yl)benzamide: Lacks the chlorine atom, which may affect its biological activity.

    2-chloro-N-(1,3-thiazol-2-yl)benzamide: Similar structure but without the phenyl group, leading to different properties.

    N-(4-phenyl-1,3-thiazol-2-yl)acetamide: Contains an acetamide group instead of a benzamide group.

Uniqueness

2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is unique due to the presence of both the chlorine atom and the phenyl-thiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H11ClN2OS

Molecular Weight

314.8 g/mol

IUPAC Name

2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C16H11ClN2OS/c17-13-9-5-4-8-12(13)15(20)19-16-18-14(10-21-16)11-6-2-1-3-7-11/h1-10H,(H,18,19,20)

InChI Key

FXJFKYBQUTVGOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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